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Compound of Interest

Compound Name: ML67-33

cat. No.: B609174

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a selective and potent activator of the two-pore domain potassium (K2P) channels,
specifically targeting the TREK (TWIK-related potassium channel) and TRAAK (TWIK-related
arachidonic acid-stimulated potassium channel) subfamilies. These channels, including TREK-
1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are mechanosensitive and
thermosensitive leak potassium channels that play a crucial role in regulating cellular
excitability.[1][2] By activating these channels, ML67-33 facilitates potassium ion efflux, leading
to membrane hyperpolarization and a subsequent reduction in neuronal excitability. This
mechanism of action makes ML67-33 a valuable research tool for investigating the
physiological roles of TREK/TRAAK channels and a potential therapeutic agent for conditions
characterized by neuronal hyperexcitability, such as migraine and neuropathic pain.[3][4]

Purchasing Information

ML67-33 is available from several chemical suppliers. The following table summarizes key
purchasing information. Researchers should always refer to the supplier's certificate of analysis
for batch-specific details.
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. Catalog . Available
Supplier Purity . CAS Number
Number(s) Quantities

5 mg, 10 mg, 25

MedchemExpres
HY-120348 99.28% mg, 50 mg, 100 1443290-89-8
S
mg
6886/10,
R&D Systems >98% 10 mg, 50 mg 1443290-89-8
6886/50
Tocris Bioscience 6886 >98% (HPLC) 10 mg, 50 mg 1443290-89-8
5 mg, 10 mg, 25
Immunomart HY-120348 99.0% mg, 50 mg, 100 1443290-89-8
mg
AAB-AAO1LRHY-
CP Lab Safety 98% (HPLC) 5mg 1443290-89-8

5mg

Physicochemical Properties and Solubility

Property Value Reference
Molecular Formula C1sH17CI2Ns [5]
Molecular Weight 374.27 g/mol

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C

Biological Activity

ML67-33 is a selective activator of TREK-1, TREK-2, and TRAAK channels. The following table
summarizes its potency (ECso) in various experimental systems.
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Experimental

Channel ECso (uM) Reference(s)
System

Kz2P2.1 (TREK-1) Cell-free 36.3

Kz2P2.1 (TREK-1) HEK?293 cells 9.7

K2P2.1 (TREK-1) Xenopus oocytes 21.8-294

K2P10.1 (TREK-2) Xenopus oocytes 30.2

K2P4.1 (TRAAK) Xenopus oocytes 27.3

Signaling Pathway of ML67-33 in Neuronal
Modulation

The diagram below illustrates the mechanism of action of ML67-33 at the cellular level, leading

to the suppression of neuronal excitability.
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Mechanism of ML67-33 in reducing neuronal excitability.

Experimental Protocols
High-Throughput Functional Screen for K2P Channel

Modulators in Yeast

This protocol is adapted from the method used to identify ML67-33 and is suitable for
screening compound libraries for novel activators or inhibitors of K2P channels.

Objective: To identify small molecule modulators of a specific K2P channel using a yeast-based

growth rescue assay.

Materials:
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Saccharomyces cerevisiae strain SGY1528 (trk1A trk2A)

pYes2 shuttle vector with a methionine-repressible promoter (MET25)

K2P channel of interest cloned into the pYes2 vector

Synthetic complete (SC) drop-out medium lacking uracil (for plasmid selection)

YPD medium

Lithium Acetate (LiAc) solution (100 mM)

Polyethylene glycol (PEG) solution (40% w/v)

Single-stranded carrier DNA (ssDNA)

Low-potassium selection medium (SC-Ura with 1 mM KCI)

Resazurin sodium salt

96-well microplates

Procedure:

¢ Yeast Transformation:

o Inoculate a single colony of SGY1528 into 5 mL of YPD and grow overnight at 30°C with
shaking.

o The next day, dilute the overnight culture into 50 mL of YPD to an ODeoo of ~0.2 and grow
to an ODsoo of 0.6-0.8.

o Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiAc.

o Resuspend the cell pellet in 200 mM LiAc.

o In a microfuge tube, mix the yeast suspension with the pYes2-K2P channel plasmid,
ssDNA, and PEG solution.
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o Heat shock the mixture at 42°C for 30-40 minutes.

o Plate the transformed yeast on SC-Ura plates and incubate at 30°C for 2-3 days until
colonies appear.

e High-Throughput Screening:

o Prepare a 96-well master plate containing single colonies of the transformed yeast in SC-
Ura medium.

o In a separate 96-well plate, add your library compounds (typically at 10 uM) to the low-
potassium selection medium.

o Inoculate the compound plate with yeast from the master plate.

o Incubate the plates at 30°C for 24-48 hours.

o Add resazurin solution to each well and incubate for a further 2-4 hours.

o Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) to assess cell viability.
Increased fluorescence indicates yeast growth and therefore activation of the K2P
channel.
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Workflow for the yeast-based high-throughput screen.

In Vivo Mouse Migraine Model and Ex Vivo
Electrophysiology

This protocol is based on studies investigating the effect of ML67-33 on trigeminal neuron

excitability in a mouse model of migraine.
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Objective: To assess the ability of ML67-33 to reverse migraine-like pain behavior and reduce
trigeminal ganglion neuron excitability.

Materials:

o C57BL/6 mice

« Nitric oxide (NO) donor (e.g., isosorbide dinitrate - ISDN)
e ML67-33

e Vehicle (e.g., DMSO, saline)

e Von Frey filaments

o Apparatus for patch-clamp electrophysiology

o Solutions for trigeminal ganglion neuron isolation and culture (e.g., collagenase, dispase,
DMEM)

o External and internal solutions for patch-clamp recording
Procedure:
¢ Induction of Migraine-like Phenotype:

o Administer the NO donor (e.g., ISDN, 10 mg/kg, i.p.) to mice once daily for several
consecutive days to induce a state of chronic mechanical allodynia.

o Behavioral Testing (Mechanical Allodynia):
o Place mice in individual chambers on a wire mesh floor and allow them to acclimate.

o Using the up-down method, apply von Frey filaments of increasing force to the plantar
surface of the hind paw.

o A positive response is a brisk withdrawal, flinching, or licking of the paw.
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o Determine the 50% paw withdrawal threshold (PWT) before and after ML67-33
administration.

o Administer ML67-33 (e.g., 10 mg/kg, i.p.) and measure the PWT at various time points
post-injection.

o Trigeminal Ganglion Neuron Culture and Electrophysiology:

o Euthanize mice and dissect the trigeminal ganglia.

o Digest the ganglia with enzymes (e.g., collagenase/dispase) to obtain a single-cell
suspension of neurons.

o Plate the neurons on coated coverslips and culture for 24-48 hours.
o Perform whole-cell patch-clamp recordings from the cultured trigeminal neurons.
o Use a ramp protocol to elicit TREK channel currents.

o Perfuse the recording chamber with ML67-33 (e.g., 10 uM) and record the change in
current density to assess channel activation.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b609174?utm_src=pdf-body
https://www.benchchem.com/product/b609174?utm_src=pdf-body
https://www.benchchem.com/product/b609174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

In Vivo Model A

Induce Migraine Phenotype
(NO Donor)

Administer MLE67-33 plukel phalabaiababelelelaleley

For ex vivo studies

/EX Vivo Ele%trophysiology\

DB e Y 1o Dissect Trigeminal Ganglia
(von Frey)
- J l
Gulture TG Neurons)

Whole-Cell Patch Clamp

(TREK Currents)

Click to download full resolution via product page

Workflow for the in vivo migraine model and ex vivo analysis.

Disclaimer

This document is intended for research use only. The protocols provided are for guidance and
may require optimization for specific experimental conditions. Always follow appropriate
laboratory safety procedures. ML67-33 is not for human or veterinary use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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